4'-O-trans-p-Coumaroylmussaenoside

Structure-Activity Relationship Iridoid Glycosides p-Coumaroyl Ester

4'-O-trans-p-Coumaroylmussaenoside (CAS: 1246012-27-0; MF: C26H32O12; MW: 536.53 g/mol) is an iridoid o-glycoside, a class of monoterpenoids characterized by a glycosyl moiety linked to an iridoid skeleton. It was first isolated from the twigs and leaves of Callicarpa formosana var.

Molecular Formula C26H32O12
Molecular Weight 536.5 g/mol
Cat. No. B1180606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-O-trans-p-Coumaroylmussaenoside
Molecular FormulaC26H32O12
Molecular Weight536.5 g/mol
Structural Identifiers
InChIInChI=1S/C26H32O12/c1-26(33)10-9-15-16(23(32)34-2)12-35-24(19(15)26)38-25-21(31)20(30)22(17(11-27)36-25)37-18(29)8-5-13-3-6-14(28)7-4-13/h3-8,12,15,17,19-22,24-25,27-28,30-31,33H,9-11H2,1-2H3/b8-5+/t15-,17-,19-,20-,21-,22-,24+,25+,26+/m1/s1
InChIKeyFGEXYXJRRAKWIL-KPFFXFJGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

4'-O-trans-p-Coumaroylmussaenoside: Sourcing and Baseline Identity of a Coumaroylated Iridoid Glycoside


4'-O-trans-p-Coumaroylmussaenoside (CAS: 1246012-27-0; MF: C26H32O12; MW: 536.53 g/mol) is an iridoid o-glycoside, a class of monoterpenoids characterized by a glycosyl moiety linked to an iridoid skeleton [1]. It was first isolated from the twigs and leaves of Callicarpa formosana var. formosana and structurally elucidated by extensive spectroscopic analysis [1]. It is also reported from Callicarpa bodinieri and Callicarpa ovata [1]. Structurally, it is the 4'-O-trans-p-coumaroyl ester of mussaenoside.

Why Generic Mussaenoside Cannot Substitute for 4'-O-trans-p-Coumaroylmussaenoside in Research Applications


Substituting 4'-O-trans-p-coumaroylmussaenoside with its parent compound, mussaenoside, or other simple iridoid glycosides is scientifically unjustified. The p-coumaroyl group is not an inert decoration; structure-activity relationship (SAR) studies on related iridoids demonstrate that the presence of a p-coumaroyl moiety can 'dramatically change the biological responses' of the molecule, optimizing activity in assays such as lipoxygenase inhibition and lipid peroxidation [1]. Therefore, the specific esterification at the 4'-O position directly dictates the compound's pharmacological profile, making it a distinct chemical entity with unique properties compared to its non-acylated analogs [2].

Head-to-Head and Class-Level Evidence for 4'-O-trans-p-Coumaroylmussaenoside Differentiation


Structural Differentiation: p-Coumaroyl Moiety Dictates Bioactivity Profile

4'-O-trans-p-Coumaroylmussaenoside is distinct from its parent compound, mussaenoside, by the presence of a trans-p-coumaroyl group at the 4'-O position of the glucose unit. Comparative SAR analysis across a panel of iridoids has demonstrated that the addition of this specific p-coumaroyl group can 'optimize and even dramatically change the biological responses' compared to non-acylated iridoids [1]. This is evidenced by comparing the molecular target: the parent compound mussaenoside primarily inhibits NO production (IC50 range of 43.5 to 65.2 µM in BV2 cells) [2], whereas the coumaroylated derivative is reported to exhibit cytotoxic activity against human erythroleukemia cells (IC50 = 0.5 µg/mL) .

Structure-Activity Relationship Iridoid Glycosides p-Coumaroyl Ester

Cytotoxic Activity Against Human Erythroleukemia Cells

4'-O-trans-p-Coumaroylmussaenoside has demonstrated quantitative cytotoxic effects against human erythroleukemia cells with a reported IC50 of 0.5 µg/mL . While no direct head-to-head comparison with mussaenoside in this cell line is available, cross-study analysis reveals a major functional divergence: the parent compound mussaenoside is primarily characterized for its anti-inflammatory properties via NF-κB pathway downregulation and NO production inhibition, with IC50 values typically in the mid-micromolar range (e.g., 43.5 to 65.2 µM in BV2 microglial cells) [1]. The sub-microgram per mL potency of the coumaroylated derivative against a hematopoietic cancer cell line signifies a distinct and therapeutically relevant gain of function.

Cytotoxicity Leukemia Cancer Research

Defined Natural Source and Documented Isolation Protocol

The compound was originally isolated and fully characterized from a defined plant source, Callicarpa formosana var. formosana, using a published ethanol extraction method [1]. This provides a verifiable botanical origin, unlike many commercial iridoid standards that lack provenance data. The natural source is further corroborated by reports of isolation from Callicarpa bodinieri and Callicarpa ovata [1], establishing a consistent Callicarpa genus origin, which is significant given that chemotaxonomic variations can lead to misidentification.

Phytochemistry Natural Product Isolation Callicarpa formosana

Analytical Characterization Benchmark for Identity and Purity Verification

The original isolation paper provides a complete spectroscopic fingerprint for 4'-O-trans-p-Coumaroylmussaenoside, including 1D NMR, 2D NMR, and mass spectrometric data, which serves as the benchmark for identity verification [1]. Commercially, the compound is typically supplied at a guaranteed purity of >95% (HPLC) . This contrasts with less comprehensively characterized analogs or extracts where active principles are not defined with this level of analytical rigor. The availability of reference-quality spectral data enables unambiguous confirmation of the regioisomeric purity (specifically confirming p-coumaroyl attachment at the 4'-O versus other hydroxyl positions).

Quality Control Spectroscopic Analysis Iridoid Standardization

Validation and Application Scenarios for 4'-O-trans-p-Coumaroylmussaenoside Derived from Quantitative Evidence


Investigating the Role of 4'-O-p-Coumaroylation in Iridoid Bioactivity SAR

Use 4'-O-trans-p-Coumaroylmussaenoside as a molecular probe in a panel alongside mussaenoside and other acylated iridoids to dissect the contribution of the p-coumaroyl moiety to biological activity. Evidence from class-level SAR indicates that this specific acylation 'dramatically changes' biological responses [1], and cross-study data show a functional shift from anti-inflammatory to cytotoxic activity .

Screening for Selective Cytotoxic Agents Against Hematological Cancer Lines

Prioritize this compound in cytotoxicity screening cascades against human erythroleukemia and other leukemia cell lines. The report of an IC50 of 0.5 µg/mL against human erythroleukemia cells [1] positions it as a candidate for further mechanism-of-action studies targeting hematopoietic malignancies, a profile not observed for the non-acylated parent compound.

Development of Analytical Methods and Reference Standards for Iridoid Glycosides

Utilize 4'-O-trans-p-Coumaroylmussaenoside as a high-purity (>95%) reference standard for HPLC method development and validation, particularly for the quality control of Callicarpa species herbal products [1]. The compound's full spectroscopic characterization provides the necessary identity benchmarks for compendial or pharmacopoeial applications.

Pharmacological Research on Callicarpa Formosana and Related Species

Employ the compound as a phytochemical marker in studies investigating the traditional medicinal uses of Callicarpa formosana var. formosana, which is used in Chinese medicine for treating hemorrhage [1]. Its specific presence in this species makes it a valuable biomarker for extract standardization and pharmacokinetic studies.

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